molecular formula C8H11NO4 B1401346 Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate CAS No. 1108712-47-5

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B1401346
CAS No.: 1108712-47-5
M. Wt: 185.18 g/mol
InChI Key: WNSITPQKZXAENL-UHFFFAOYSA-N
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Description

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.

    Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups to create a variety of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized isoxazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • 5-Methylisoxazole-4-carboxylate
  • 3-Methylisoxazole-4-carboxylate
  • 5-(Methoxymethyl)isoxazole-4-carboxylate

Uniqueness

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate is unique due to the presence of both methoxymethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as increased stability or enhanced binding affinity to biological targets.

Properties

IUPAC Name

methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-5-7(8(10)12-3)6(4-11-2)13-9-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSITPQKZXAENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735106
Record name Methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108712-47-5
Record name Methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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